N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C22H20BrNO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been studied in the context of combating antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C22H20BrNO2S . The molecular weight of the compound is 442.37 .Scientific Research Applications
Molecular Electronics
A study highlights the use of simple and accessible aryl bromides as building blocks for thiol end-capped molecular wires. Aryl bromides, including 4-bromophenyl derivatives, serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, demonstrating their significance in the development of molecular electronics (Stuhr-Hansen et al., 2005).
Anticonvulsant Activities
Research on 2-substituted N-benzyl-2-acetamidoacetamides reveals potent anticonvulsant properties. Structural analysis indicates that the presence of a small, substituted heteroatom moiety near the C(2) site significantly enhances anticonvulsant activity. This finding is validated through the synthesis and testing of twelve derivatives, with notable activities observed for two oxygen-substituted derivatives, illustrating the therapeutic potential of these compounds (Choi et al., 1996).
Antioxidant Activities
A study on the marine red alga Rhodomela confervoides identifies 19 naturally occurring bromophenols with potent antioxidant activities. These compounds exhibit stronger or comparable activities to standard antioxidants, suggesting their potential in preventing oxidative deterioration of food (Li et al., 2011).
Synthetic Methodologies
The synthesis of N-substituted sulfanilamide derivatives and their characterization, thermal, and antimicrobial studies are discussed. These compounds show distinct molecular conformations and hydrogen bonding models, with no significant antibacterial activity observed upon the introduction of the benzene ring to the CO–NH group or the SO2–NH moiety (Lahtinen et al., 2014).
Future Directions
Future research could focus on further exploring the pharmacological activities of this compound and similar derivatives, particularly in the context of antimicrobial and anticancer drug resistance . Molecular docking studies could be carried out to study the binding mode of active compounds with receptors .
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2S/c1-26-20-11-9-19(10-12-20)24(15-17-5-3-2-4-6-17)22(25)16-27-21-13-7-18(23)8-14-21/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXUXTGEKCFRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.